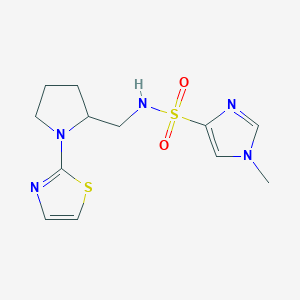

1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2S2/c1-16-8-11(14-9-16)21(18,19)15-7-10-3-2-5-17(10)12-13-4-6-20-12/h4,6,8-10,15H,2-3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNPSOZNSUAICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCCN2C3=NC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrrolidine intermediates, which are then coupled with the imidazole-4-sulfonamide moiety. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Key Functional Groups

The following table compares the target compound with structurally related molecules from the evidence:

*Calculated molecular weight based on formula.

Key Observations:

Imidazole Core : All compounds share an imidazole ring, a versatile scaffold in drug design due to its hydrogen-bonding capacity and metabolic stability .

Sulfonamide vs. Urea Linkers: The target compound’s sulfonamide group () contrasts with the urea derivatives in . Sulfonamides are known for carbonic anhydrase inhibition, while ureas often target kinases or GPCRs .

Heterocyclic Substituents: The thiazole-pyrrolidine moiety in the target compound differs from ’s thiazole-piperazine derivatives. Piperazine rings enhance water solubility, whereas pyrrolidine may improve membrane permeability .

Pharmacological Potential

- Enzyme Inhibition : Sulfonamide-containing analogs (e.g., ) are implicated in carbonic anhydrase or protease inhibition, a plausible pathway for the target molecule .

- Kinase Targeting : ’s urea derivatives, despite structural differences, highlight the role of thiazole-heterocycle hybrids in kinase modulation .

Biological Activity

The compound 1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a thiazole ring, a pyrrolidine moiety, and an imidazole sulfonamide group, which contribute to its biological activity. The presence of these heterocycles enhances the compound's interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and imidazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Antitumor Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, thiazole-containing compounds have demonstrated promising antitumor activity. A study reported that certain derivatives exhibited IC50 values less than those of standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can significantly enhance cytotoxicity against cancer cells.

Anticonvulsant Activity

In addition to antimicrobial and antitumor properties, thiazole derivatives have been investigated for their anticonvulsant effects. One study highlighted that specific thiazole-integrated compounds exhibited high efficacy in preventing seizures in animal models . The mechanism appears to involve modulation of neurotransmitter systems.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole and sulfonamide groups can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The compound may act on neurotransmitter receptors, contributing to its anticonvulsant effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives revealed that the tested compounds showed substantial antibacterial activity against resistant strains of bacteria. The lead compound demonstrated an MIC value comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antitumor Activity

In vitro studies on various cancer cell lines (e.g., HT29, Jurkat) demonstrated that the compound induced apoptosis at lower concentrations than doxorubicin. This suggests a promising role in cancer therapy, particularly for drug-resistant tumors.

Data Summary

Q & A

Q. Q1. What are the standard synthetic routes for 1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide?

The synthesis typically involves multi-step reactions, including:

- Imidazole sulfonylation : Reaction of 1-methylimidazole with sulfonyl chlorides under controlled pH to form the sulfonamide backbone .

- Pyrrolidine-thiazole coupling : A thiazole ring is introduced via nucleophilic substitution or copper-catalyzed cross-coupling reactions, followed by alkylation of the pyrrolidine nitrogen .

- Final assembly : The intermediates are conjugated using reductive amination or Mitsunobu conditions, with yields optimized by microwave-assisted synthesis (70–85% reported) .

Q. Q2. How can structural confirmation be achieved for this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to verify imidazole, thiazole, and pyrrolidine proton environments (e.g., imidazole C4 proton at δ ~6.7 ppm, thiazole protons at δ ~7.2–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., calculated for CHNOS: 350.09 g/mol) .

- X-ray crystallography : For resolving 3D conformation, particularly the orientation of the thiazole-pyrrolidine moiety relative to the imidazole ring .

Q. Q3. What are the primary biological targets or activities associated with this compound?

While direct data on this compound is limited, structurally related sulfonamide-imidazole hybrids exhibit:

- Antimicrobial activity : Inhibition of bacterial dihydropteroate synthase (IC ~0.8–2.3 µM in similar compounds) .

- Kinase modulation : Thiazole-containing analogs show inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases via sulfonamide-mediated hydrogen bonding .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to address low yields in the final coupling step?

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while microwave irradiation reduces reaction time from 24h to 2h .

- Catalyst screening : Palladium/copper bimetallic systems enhance cross-coupling efficiency (e.g., Pd(OAc)/CuI with a 1:2 molar ratio) .

- Purification strategies : Use of reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) resolves co-eluting byproducts, achieving >98% purity .

Q. Q5. How does the compound’s stability under physiological conditions impact its pharmacological potential?

- pH-dependent degradation : The thiazole ring is susceptible to hydrolysis in acidic environments (t <6h at pH 2), necessitating prodrug strategies for oral delivery .

- Metabolic profiling : Microsomal assays reveal CYP3A4-mediated oxidation of the pyrrolidine methyl group, generating inactive metabolites. Structural modification (e.g., fluorination) improves metabolic stability .

Q. Q6. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with thiazole and hydrogen bonds with sulfonamide) .

- MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories, identifying critical residues for mutagenesis studies .

Data Contradictions and Resolution

Q. Q7. How to reconcile discrepancies in reported IC50_{50}50 values for related compounds?

Variations arise from:

- Assay conditions : Differences in buffer pH (e.g., Tris vs. phosphate) or ATP concentrations (10 µM vs. 100 µM) alter kinase inhibition profiles .

- Cell line specificity : Antimicrobial activity varies between Gram-positive (MIC ~4 µg/mL) and Gram-negative strains (MIC >32 µg/mL) due to efflux pump expression .

Resolution : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antimicrobial studies) .

Methodological Recommendations

Q. Q8. What analytical techniques are critical for purity assessment?

- HPLC-DAD : Detect impurities at 254 nm using a C18 column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm) .

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. Q9. How to design derivatives for structure-activity relationship (SAR) studies?

- Core modifications : Replace thiazole with oxazole or pyridine to assess electronic effects on binding .

- Substituent variation : Introduce halogens (e.g., -F, -Cl) at the imidazole C2 position to enhance lipophilicity and blood-brain barrier penetration .

Advanced Synthesis Challenges

Q. Q10. What strategies mitigate racemization during pyrrolidine-thiazole coupling?

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to enforce enantioselectivity (ee >90%) .

- Low-temperature conditions : Conduct reactions at −20°C to slow epimerization of the pyrrolidine stereocenter .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.